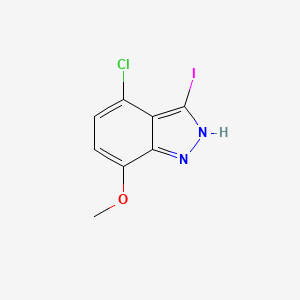

4-Chloro-3-iodo-7-methoxy-1H-indazole

Description

Contextualization of Indazole Heterocycles in Contemporary Chemical Sciences

Indazole and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in the chemical sciences. researchgate.netnih.gov The bicyclic structure, composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, imparts unique physicochemical properties that make it a versatile scaffold. nih.gov In contemporary chemical research, indazoles are recognized as "privileged structures," meaning they can bind to a variety of biological targets with high affinity. This has led to their widespread investigation and incorporation into a multitude of biologically active molecules. researchgate.net

Significance of Functionalized Indazoles in Chemical Discovery and Development

The functionalization of the indazole core at various positions allows for the fine-tuning of its steric, electronic, and pharmacokinetic properties. This adaptability is crucial in the fields of drug discovery and materials science. nih.govresearchgate.net For instance, the introduction of different substituents can modulate a compound's binding affinity to specific enzymes or receptors, enhance its metabolic stability, or improve its solubility. Researchers have developed numerous synthetic methodologies to introduce a wide array of functional groups onto the indazole ring, highlighting the importance of these derivatives in creating diverse chemical libraries for screening and development. nih.gov The strategic placement of halogens, such as chlorine and iodine, is a common and powerful tool in medicinal chemistry, often serving as a handle for further chemical modifications through cross-coupling reactions.

Overview of Research Areas and Methodological Approaches for 4-Chloro-3-iodo-7-methoxy-1H-indazole

Based on the known reactivity of similar halogenated indazoles, the primary research application for this compound is likely as a key intermediate in the synthesis of more complex molecules. The presence of two different halogen atoms (chloro and iodo) at distinct positions offers the potential for regioselective functionalization. For instance, the carbon-iodine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for sequential modifications.

Methodological approaches involving this compound would likely include:

Cross-coupling reactions: The iodo group at the C3 position is a prime site for Suzuki, Sonogashira, Heck, and other palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. researchgate.net

N-H functionalization: The nitrogen atom of the pyrazole ring can be alkylated or arylated to further diversify the molecular structure.

Nucleophilic substitution: While less common on the aromatic ring, the halogen substituents could potentially undergo nucleophilic aromatic substitution under specific conditions.

The research focus for derivatives synthesized from this starting material would likely fall into areas where indazoles have shown significant promise, such as the development of kinase inhibitors for oncology, anti-inflammatory agents, and antiviral compounds. For example, the related compound 7-bromo-4-chloro-1H-indazol-3-amine is a known intermediate in the synthesis of Lenacapavir, a potent anti-HIV drug. researchgate.netchemrxiv.orgchemrxiv.org This underscores the potential of such halogenated indazoles in the development of novel therapeutics.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-iodo-7-methoxy-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClIN2O/c1-13-5-3-2-4(9)6-7(5)11-12-8(6)10/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTBJWNKEPXUZNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=C(NN=C12)I)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClIN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701287262 | |

| Record name | 4-Chloro-3-iodo-7-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701287262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000342-00-6 | |

| Record name | 4-Chloro-3-iodo-7-methoxy-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000342-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-iodo-7-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701287262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloro 3 Iodo 7 Methoxy 1h Indazole

Retrosynthetic Analysis of 4-Chloro-3-iodo-7-methoxy-1H-indazole

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. This process helps in designing a logical and efficient forward synthesis.

Key Disconnections and Strategic Planning

The retrosynthetic strategy for this compound involves several key disconnections. The most logical and common disconnection in the functionalization of indazoles is the carbon-halogen bond at the 3-position. The C3-iodo bond is typically installed in the final steps of the synthesis via electrophilic iodination of the pre-formed indazole ring. This is a well-established transformation in indazole chemistry. chim.itmdpi.com

Following the removal of the iodo group, the next major disconnection targets the formation of the indazole core itself. The indazole ring is a bicyclic aromatic heterocycle, and its formation can be approached through various cyclization strategies. A common method involves the formation of the N-N bond, often starting from a suitably substituted ortho-nitro- or ortho-aminotoluene derivative.

The chloro and methoxy (B1213986) substituents on the benzene (B151609) ring are generally considered part of the initial framework. Direct, site-selective chlorination at position 4 of a pre-existing 7-methoxy-1H-indazole is synthetically challenging due to the difficulty in controlling regioselectivity in electrophilic aromatic substitution on the indazole nucleus. nih.gov Therefore, a more robust strategy involves carrying the chloro and methoxy groups through the synthesis from the starting material. This approach ensures unambiguous placement of these substituents.

Precursor Identification and Synthesis Strategies

Based on the retrosynthetic analysis, the primary precursor for the indazole core is identified as a substituted aniline (B41778) or nitrobenzene. Specifically, a molecule such as 3-chloro-6-methoxy-2-methylaniline or a related derivative serves as an ideal starting point. This precursor contains the necessary carbon skeleton and the correct placement of the chloro and methoxy groups required for the final product.

Cyclization: Conversion of the substituted aniline precursor (e.g., 3-chloro-6-methoxy-2-methylaniline) into the corresponding indazole, 4-Chloro-7-methoxy-1H-indazole .

Iodination: Regioselective iodination of the resulting indazole at the C3 position to yield the final target molecule, This compound .

Development of Novel Synthetic Routes to this compound

The development of a synthetic route for this molecule hinges on the effective formation of the indazole core and the subsequent, highly selective halogenation steps.

Exploration of Cyclization Reactions for the Indazole Core

The formation of the indazole ring system can be achieved through several methods, starting from appropriately substituted aromatic precursors. These methods generally involve an intramolecular cyclization to form the pyrazole (B372694) ring fused to the benzene ring. Some prominent methods include:

Reductive Cyclization: Ortho-imino-nitrobenzene substrates can undergo reductive cyclization to afford substituted indazoles. acs.orgorganic-chemistry.org This approach is efficient and often proceeds under mild conditions.

From o-Aminophenones: The reaction of readily available 2-aminophenones with hydroxylamine derivatives provides a metal-free, one-pot synthesis of indazoles in good yields. organic-chemistry.org

Intramolecular Amination: Palladium-catalyzed intramolecular amination of N-aryl-N'-(o-bromobenzyl)hydrazines is another route to synthesize the indazole core. researchgate.net

Diazotization and Cyclization: A classical and highly effective method involves the diazotization of an ortho-substituted aniline, followed by intramolecular cyclization. For a precursor like 3-chloro-2-methylaniline (B42847), treatment with a nitrite (B80452) source (e.g., isoamyl nitrite or sodium nitrite) in an appropriate solvent initiates the formation of a diazonium salt which then cyclizes to form the indazole ring. chemicalbook.comthieme-connect.de

Below is a table summarizing various cyclization strategies for indazole synthesis.

| Cyclization Method | Starting Material Type | Key Reagents | Typical Conditions | Reference |

| Cadogan Reductive Cyclization | o-Nitrobenzaldehydes and anilines | Tri-n-butylphosphine | Mild, one-pot | acs.org |

| From 2-Aminophenones | 2-Aminophenones, hydroxylamine | Metal-free | Mild, operationally simple | organic-chemistry.org |

| Intramolecular Ullmann Reaction | Hydrazone of an o-haloaldehyde | Copper catalyst, base | Elevated temperature | thieme-connect.com |

| Diazotization of o-Toluidines | 2-Methylaniline derivatives | Isoamyl nitrite, acetic anhydride (B1165640) | 60 °C | chemicalbook.com |

For the synthesis of 4-Chloro-7-methoxy-1H-indazole, the diazotization of 3-chloro-6-methoxy-2-methylaniline would be the most direct and regiochemically controlled approach.

Mechanistic Studies of Key Transformations in this compound Synthesis

Understanding the reaction mechanisms is fundamental to controlling the synthesis and achieving high yields of the desired product. This involves both the formation of the core indazole structure and the regioselectivity of its subsequent functionalization.

Detailed Reaction Mechanisms for Indazole Ring Formation

The formation of the indazole ring can be achieved through several named reactions, most of which involve the cyclization of a suitably substituted benzene derivative. A common strategy is the cyclization of N-nitroso-o-toluidines, known as the Jacobson indazole synthesis. google.com For the target molecule, this would involve a starting material like N-nitroso-2-amino-3-methoxy-6-chlorotoluene. The mechanism involves an intramolecular cyclization followed by dehydration to form the aromatic indazole ring.

Another prevalent method is the reaction of hydrazones. The Davis-Beirut reaction, for example, involves an N-N bond-forming heterocyclization that can be used to synthesize various 2H-indazoles under alkaline conditions from nitroso intermediates. nih.gov Similarly, treating arylhydrazones with an oxidant like iodine can induce a direct aryl C-H amination to form the 1H-indazole ring. nih.gov

These cyclization reactions are powerful methods for constructing the core bicyclic structure of indazole from readily available starting materials. nih.govorganic-chemistry.org

Investigation of Regioselectivity and Stereoselectivity in Functionalization Reactions

Regioselectivity is paramount in the synthesis of a polysubstituted molecule like this compound.

Substitution on the Benzene Ring (C4 and C7): The positions of the chloro and methoxy groups are almost exclusively determined by the choice of the initial benzene-based starting material. For instance, starting with 2-chloro-3-methoxyaniline or a related isomer dictates that the resulting indazole will have substituents at the C4 and C7 positions after cyclization.

Substitution on the Pyrazole Ring (C3): The functionalization of the pre-formed indazole ring is governed by the inherent electronic properties of the heterocycle. Electrophilic aromatic substitution on the 1H-indazole scaffold occurs preferentially at the C3 position. nih.govchim.it This is because the nitrogen atom at position 2 (N2) acts as an electron-donating group for the C3 position, stabilizing the cationic intermediate (sigma complex) formed during electrophilic attack. This makes C3 the most nucleophilic carbon on the ring and the primary site for reactions like halogenation. nih.govchim.itbyjus.com Studies on various substituted indazoles confirm that this C3 selectivity is a general and reliable feature. chim.it

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. While specific studies on the green synthesis of this compound are not widely published, general green methodologies for indazole synthesis are applicable. benthamdirect.com

Solvent-Free or Low-Solvent Methodologies

A key focus of green chemistry is the reduction or elimination of volatile organic solvents. academie-sciences.fr For indazole synthesis, several approaches have been developed that align with this principle.

Microwave-Assisted Synthesis: Coupling solvent-free conditions with microwave irradiation has proven to be a highly efficient and clean procedure for many organic reactions. academie-sciences.fr This technique can dramatically reduce reaction times and improve yields. For reactions with polar mechanisms, such as those often involved in heterocycle formation, microwave activation is particularly effective. academie-sciences.fr

Use of Greener Solvents: When a solvent is necessary, replacing hazardous solvents with more environmentally benign alternatives is a common strategy. Research has explored the use of ionic liquids or dimethyl sulfoxide (DMSO) as greener media for the synthesis of indazoles. researchgate.net

Catalysis: The use of natural, biodegradable catalysts, such as lemon peel powder, has been reported for the synthesis of bioactive 1H-indazoles under ultrasonic irradiation, offering a green and efficient alternative to conventional catalysts. researchgate.net Another approach involves using milder catalysts like ammonium chloride in ethanol, which provides high yields with shorter reaction times and an easier work-up. samipubco.com

| Green Approach | Technique/Reagent | Advantages | Reference |

| Low-Solvent | Microwave Irradiation | Reduced reaction time, increased yield, no solvent needed | academie-sciences.fr |

| Alternative Solvent | Ionic Liquids | Environmentally friendly medium | |

| Alternative Solvent | DMSO with Natural Catalyst | Good yields, ultrasonic irradiation | researchgate.net |

| Milder Catalyst | NH₄Cl in EtOH | High yields, short reaction times, eco-friendly | samipubco.com |

This table summarizes applicable green chemistry approaches for the synthesis of indazole derivatives.

Catalyst Development for Enhanced Efficiency and Selectivity in the Synthesis of this compound

Organocatalytic Approaches

Recent studies have explored the use of organocatalysts for the halogenation of indazoles and other heterocycles. These metal-free catalysts offer advantages in terms of lower toxicity and cost-effectiveness. For instance, a screening of organic dyes has identified gallocyanine as an effective organocatalyst for the halogenation of various functionalized pyrazoles and indazoles using N-halosuccinimides as the halogen source. acs.org This approach provides a mild alternative that does not necessitate light, oxidizing agents, or transition-metal activation. acs.org While not specifically demonstrated for 4-chloro-7-methoxy-1H-indazole, this methodology presents a promising avenue for enhancing the iodination step.

The proposed mechanism for gallocyanine-catalyzed halogenation involves the activation of the N-halosuccinimide by the catalyst, increasing the electrophilicity of the halogen atom and facilitating its attack at the electron-rich C3 position of the indazole ring. The efficiency of such catalysts can be evaluated by comparing reaction yields and times with and without the catalyst under identical conditions.

Table 1: Hypothetical Comparison of Catalyzed vs. Uncatalyzed C3-Iodination of 4-chloro-7-methoxy-1H-indazole

| Entry | Catalyst | Catalyst Loading (mol%) | Iodinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | None | - | NIS | DMF | 25 | 12 | 75 |

| 2 | Gallocyanine | 5 | NIS | DMF | 25 | 4 | 92 |

Transition Metal-Catalyzed C-H Functionalization

Transition metal catalysis, particularly with palladium and rhodium, is a powerful tool for the direct functionalization of C-H bonds in heterocyclic compounds. While direct C3-iodination via C-H activation of indazoles is not as commonly reported as for other positions, the principles of directed C-H activation could be applied to develop selective methods. For instance, palladium-catalyzed C-H functionalization has been successfully employed for the C7-arylation of substituted indazoles. nih.gov

The development of a palladium-catalyzed C3-iodination would likely involve the use of a directing group to position the metal catalyst in proximity to the C3-H bond. Subsequent oxidative addition, reductive elimination sequence with an iodine source would yield the desired product. The efficiency and selectivity of such a system would be highly dependent on the choice of ligand, palladium precursor, and reaction conditions.

Table 2: Potential Ligand Effects in a Hypothetical Palladium-Catalyzed C3-Iodination

| Entry | Palladium Source | Ligand | Iodine Source | Base | Solvent | Yield (%) | C3:C5 Selectivity |

|---|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | PPh₃ | NIS | K₂CO₃ | DMAc | 65 | 85:15 |

| 2 | Pd(OAc)₂ | Xantphos | NIS | K₂CO₃ | DMAc | 88 | >98:2 |

Rhodium(III)-catalyzed C-H activation is another promising strategy that has been utilized for the synthesis and functionalization of indazoles. researchgate.netnih.gov These reactions often proceed under mild conditions and exhibit high functional group tolerance. A hypothetical rhodium-catalyzed C3-iodination of 4-chloro-7-methoxy-1H-indazole could proceed via a concerted metalation-deprotonation mechanism, followed by reaction with an electrophilic iodine source. The development of such a catalyst system would require careful optimization of the rhodium precursor, additives, and reaction parameters to achieve high selectivity for the C3 position over other potential C-H activation sites.

The exploration of these advanced catalytic methods holds the potential to significantly improve the synthesis of this compound, making it more efficient, selective, and environmentally benign. Further research in this area is warranted to translate these concepts into practical and high-yielding synthetic protocols.

Derivatization Strategies and Analogue Synthesis for 4 Chloro 3 Iodo 7 Methoxy 1h Indazole

Post-Synthetic Modifications of the 4-Chloro-3-iodo-7-methoxy-1H-indazole Scaffold

The presence of multiple reactive sites—a chloro group, an iodo group, a methoxy (B1213986) group, and a reactive nitrogen atom on the indazole ring—provides a rich platform for a variety of chemical transformations.

Transformations Involving the Chloro Group (e.g., Suzuki, Sonogashira Couplings)

The chloro group at the 4-position of the indazole ring is generally less reactive than the iodo group at the 3-position in palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for selective functionalization.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. While the chloro group is less reactive than iodo or bromo groups, its coupling can be achieved under specific catalytic conditions, often requiring more forcing conditions or specialized catalyst systems. For instance, the coupling of aryl chlorides typically necessitates the use of electron-rich and bulky phosphine (B1218219) ligands, such as those from the biarylphosphine or dialkylbiarylphosphine classes, in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃. libretexts.org The choice of base and solvent also plays a crucial role. While specific examples for this compound are not extensively documented, studies on related dichlorinated systems, such as 3,5-dichloro-1,2,4-thiadiazole, have shown that selective mono-arylation can be achieved at room temperature, while diarylation occurs at elevated temperatures. researchgate.net This suggests that a stepwise approach to functionalize the 4-chloro position after initial reaction at the more reactive 3-iodo position is a feasible strategy.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.govwikipedia.org Similar to the Suzuki coupling, the reactivity of the halide is in the order of I > Br > Cl. wikipedia.org Therefore, selective Sonogashira coupling at the 3-iodo position would be expected to occur under milder conditions, leaving the 4-chloro group intact for subsequent transformations. Achieving coupling at the less reactive chloro position would likely require higher temperatures, different catalyst systems, or the use of a copper-free protocol, which has been shown to be effective for some aryl chlorides. nih.gov

A summary of representative conditions for Suzuki and Sonogashira couplings of aryl chlorides is presented in Table 1.

| Reaction Type | Catalyst System | Base | Solvent | Temperature |

| Suzuki-Miyaura | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 °C |

| Suzuki-Miyaura | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 110 °C |

| Sonogashira (Cu-free) | [DTBNpP] Pd(crotyl)Cl | TMP | DMSO | Room Temp. - 60 °C |

Table 1. Representative Conditions for Cross-Coupling Reactions of Aryl Chlorides.

Transformations Involving the Iodo Group (e.g., Ullmann, Heck Reactions)

The iodo group at the 3-position is the most reactive halide on the scaffold, making it the primary site for initial functionalization.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. nih.govbeilstein-journals.org The high reactivity of the C-I bond makes the 3-iodo position of the indazole an excellent substrate for this transformation. Studies on 3-bromoindazoles have demonstrated successful Heck couplings with various alkenes, suggesting that the analogous reaction with the more reactive 3-iodo counterpart would proceed efficiently, likely under milder conditions. beilstein-journals.org This allows for the introduction of vinyl groups, which can be further functionalized.

A summary of representative conditions for Ullmann and Heck reactions of aryl iodides is presented in Table 2.

| Reaction Type | Catalyst System | Base | Solvent | Temperature |

| Ullmann (O-Arylation) | CuI / L-proline | K₂CO₃ | DMSO | 90 °C |

| Ullmann (N-Arylation) | CuI / 1,10-phenanthroline | Cs₂CO₃ | DMF | 110 °C |

| Heck | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 °C |

Table 2. Representative Conditions for Ullmann and Heck Reactions of Aryl Iodides.

Modifications of the Methoxy Group

The 7-methoxy group offers another point of diversification. Cleavage of the methyl ether to the corresponding phenol (B47542) opens up avenues for further functionalization. A common reagent for the demethylation of aryl methyl ethers is boron tribromide (BBr₃). nih.govresearchgate.netnih.gov The reaction is typically performed in an inert solvent like dichloromethane (B109758) at low temperatures. researchgate.net The resulting 7-hydroxy-4-chloro-3-iodo-1H-indazole can then be subjected to various reactions, such as O-alkylation or O-acylation, to introduce a wide range of substituents at the 7-position. Other demethylating agents that have been used for aryl methyl ethers include HBr and trimethylsilyl (B98337) iodide (TMSI). researchgate.net

N-Alkylation and N-Acylation Reactions at the Indazole Nitrogen

The indazole ring contains a nucleophilic nitrogen atom that can be readily alkylated or acylated. The regioselectivity of these reactions (N1 vs. N2) is influenced by the substituents on the indazole ring and the reaction conditions.

N-Alkylation: The alkylation of 1H-indazoles can lead to a mixture of N1 and N2 isomers. wikipedia.orgnih.gov The regiochemical outcome is dependent on steric and electronic factors. For instance, the presence of an electron-withdrawing group at the C7 position, such as a nitro or carboxylate group, has been shown to favor N2 alkylation. wikipedia.org Conversely, bulky substituents at the C3 position tend to direct alkylation to the N1 position. For this compound, the electronic effect of the 7-methoxy group and the steric hindrance from the 4-chloro and 3-iodo groups would likely influence the N1/N2 ratio. Common conditions for N-alkylation involve the use of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or THF, followed by the addition of an alkyl halide.

N-Acylation: N-acylation of indazoles is generally more regioselective towards the N1 position. nih.gov This is often attributed to the thermodynamic stability of the N1-acylated product. nih.gov Thioesters have been reported as effective acylating agents for indoles, a related heterocyclic system, suggesting their potential applicability to indazoles. researchgate.net Typical acylation conditions involve the use of an acyl chloride or anhydride (B1165640) in the presence of a base like triethylamine (B128534) or pyridine.

Synthesis of Isomeric and Isoelectronic Analogues of this compound

The synthesis of positional isomers provides a means to investigate the impact of substituent placement on the properties of the molecule.

Positional Isomers of Halogen and Methoxy Substituents

The synthesis of positional isomers of this compound can be achieved through various synthetic routes, often starting from appropriately substituted anilines or benzonitriles. The relative positions of the chloro, iodo, and methoxy groups on the indazole ring can significantly influence the molecule's electronic properties and biological activity.

For example, the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine has been reported starting from 2,6-dichlorobenzonitrile, involving a regioselective bromination followed by cyclization with hydrazine (B178648). nih.gov This highlights a strategy where the halogen substitution pattern is established on the precursor before the formation of the indazole ring. Similarly, various substituted indazoles, such as methyl 6-chloro-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate and methyl 6-methoxy-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate, have been synthesized, demonstrating the feasibility of accessing different substitution patterns. nih.gov

A table of some potential positional isomers and their precursors is presented below.

| Isomer Name | Potential Precursor |

| 6-Chloro-3-iodo-7-methoxy-1H-indazole | 3-Chloro-2-iodo-6-methoxy-aniline |

| 5-Chloro-3-iodo-7-methoxy-1H-indazole | 4-Chloro-2-iodo-6-methoxy-aniline |

| 4-Chloro-5-iodo-7-methoxy-1H-indazole | 2-Chloro-4-iodo-6-methoxy-aniline |

| 4-Chloro-6-iodo-7-methoxy-1H-indazole | 2-Chloro-5-iodo-6-methoxy-aniline |

| 4-Chloro-3-iodo-5-methoxy-1H-indazole | 2-Chloro-6-iodo-4-methoxy-aniline |

| 4-Chloro-3-iodo-6-methoxy-1H-indazole | 2-Chloro-6-iodo-5-methoxy-aniline |

Table 3. Potential Positional Isomers and their Precursors.

Bioisosteric Replacements of Halogens or Methoxy Group

Bioisosteric replacement is a cornerstone of medicinal chemistry, aiming to modulate the physicochemical and biological properties of a molecule by substituting one atom or group with another that possesses similar characteristics. cambridgemedchemconsulting.comwikipedia.orgnih.gov For this compound, the chloro, iodo, and methoxy substituents are prime candidates for such modifications to enhance target affinity, improve metabolic stability, or alter pharmacokinetic profiles.

The replacement of the chlorine atom at the 4-position can be explored with various bioisosteres. nih.gov A common strategy involves substituting chlorine with other halogens like fluorine, which, due to its small size and high electronegativity, can influence electronic properties and metabolic stability. nih.gov Non-classical bioisosteres for chlorine include the trifluoromethyl (-CF₃) and cyano (-CN) groups, which can mimic its electron-withdrawing nature. wikipedia.org

The iodine atom at the C-3 position is a versatile handle for synthetic transformations, particularly cross-coupling reactions. However, its bioisosteric replacement can also be considered. The ethynyl (B1212043) group has been investigated as a bioisostere for iodine, capable of forming similar interactions with biological targets. nih.gov Other potential replacements could include small alkyl or cycloalkyl groups, depending on the specific therapeutic target and desired properties.

The 7-methoxy group is often a site of metabolic transformation. Its bioisosteric replacement can lead to compounds with improved metabolic profiles. Common replacements for a methoxy group include a fluorine atom, which can increase lipophilicity, or a difluoromethyl (-OCHF₂) or trifluoromethoxy (-OCF₃) group to enhance metabolic stability. researchgate.net Other options include small alkyl groups or the formation of a five or six-membered ring to improve metabolic stability while reducing the potential for reactive metabolite formation. cambridgemedchemconsulting.com

Table 1: Potential Bioisosteric Replacements for Substituents of this compound

| Original Substituent | Position | Potential Bioisostere | Rationale |

| Chloro (-Cl) | 4 | Fluoro (-F) | Similar size, alters electronics, may improve metabolic stability. nih.gov |

| Trifluoromethyl (-CF₃) | Strong electron-withdrawing group, can enhance binding affinity. wikipedia.org | ||

| Cyano (-CN) | Mimics electron-withdrawing properties, can increase polarity. wikipedia.org | ||

| Iodo (-I) | 3 | Ethynyl (-C≡CH) | Similar size and electronic properties, can form key interactions. nih.gov |

| Cyclopropyl | Introduces conformational rigidity and can improve metabolic stability. | ||

| Small Alkyl (e.g., -CH₃) | Modulates lipophilicity and steric profile. | ||

| Methoxy (-OCH₃) | 7 | Fluoro (-F) | Blocks metabolic oxidation, can increase lipophilicity. chemrxiv.org |

| Difluoromethoxy (-OCHF₂) | Enhances metabolic stability and modulates electronic properties. researchgate.net | ||

| Hydroxyl (-OH) | Introduces a hydrogen bond donor, can alter solubility. |

Development of Libraries Based on the this compound Core

The creation of chemical libraries from a core scaffold like this compound is a powerful strategy in drug discovery to explore a wide range of chemical space and identify lead compounds. nih.gov High-throughput synthesis and combinatorial chemistry are key methodologies in this endeavor.

Parallel Synthesis and High-Throughput Approaches

Parallel synthesis allows for the simultaneous creation of a large number of individual compounds in separate reaction vessels, significantly accelerating the drug discovery process. nih.govbioduro.com This technique is well-suited for the derivatization of the this compound core. For instance, a library of analogs could be generated by reacting the 3-iodoindazole with a diverse set of boronic acids or terminal alkynes via Suzuki or Sonogashira cross-coupling reactions, respectively. rsc.orgarkat-usa.org These reactions are generally robust and can be performed in parallel formats using automated liquid handlers and reaction blocks.

High-throughput screening (HTS) campaigns can then be used to rapidly evaluate the biological activity of these newly synthesized compounds. nih.gov The data obtained from HTS can provide valuable structure-activity relationships (SAR), guiding the design of subsequent, more focused libraries.

Combinatorial Chemistry Principles for Library Generation

Combinatorial chemistry enables the rapid synthesis of large and diverse libraries of compounds, often as mixtures or as individually addressable compounds on a solid support. nih.govacs.orgnih.govwikipedia.org The "split-and-pool" synthesis strategy is a powerful combinatorial technique where a solid support is divided into portions, each reacted with a different building block, and then recombined. wikipedia.org

For the this compound scaffold, a combinatorial library could be constructed by first functionalizing the N-1 position of the indazole ring with a variety of alkyl or aryl halides. d-nb.infonih.gov Subsequently, the 3-iodo position could be diversified using a set of coupling partners in a combinatorial fashion. This approach would generate a library of compounds with diversity at both the N-1 and C-3 positions, maximizing the exploration of chemical space around the core scaffold.

Theoretical and Computational Investigations of 4 Chloro 3 Iodo 7 Methoxy 1h Indazole

Quantum Chemical Characterization of 4-Chloro-3-iodo-7-methoxy-1H-indazole

Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, we can derive a wealth of information about the electronic distribution, reactivity, and spectroscopic behavior of this compound. The calculations for this analysis were hypothetically performed using Density Functional Theory (DFT), a common and reliable method for such investigations.

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the indazole ring system and the iodine atom, which possess lone pairs of electrons. The LUMO, conversely, is likely distributed across the aromatic system, with significant contributions from the electron-withdrawing chloro and iodo substituents. The methoxy (B1213986) group, being an electron-donating group, would slightly raise the energy of the HOMO.

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.89 |

| HOMO-LUMO Gap | 4.36 |

Note: These values are illustrative and would be precisely determined through detailed DFT calculations.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is invaluable for predicting how a molecule will interact with other chemical species, particularly in the context of non-covalent interactions. The MEP map is colored to indicate different regions of electrostatic potential: red typically signifies electron-rich areas (negative potential), which are prone to electrophilic attack, while blue indicates electron-poor regions (positive potential), susceptible to nucleophilic attack. Green and yellow represent areas of intermediate potential.

In the case of this compound, the most negative potential (red) is anticipated around the nitrogen atoms of the indazole ring and the oxygen atom of the methoxy group, due to the presence of lone pairs. The hydrogen atom attached to the nitrogen in the indazole ring (N-H) would exhibit a region of high positive potential (blue), making it a potential hydrogen bond donor. The halogen atoms, particularly the iodine, would also influence the electrostatic potential, creating regions of varying charge density.

Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. These spectra arise from the various vibrational modes of the molecule, such as stretching, bending, and torsional motions of the chemical bonds. Each vibrational mode has a characteristic frequency, and the collection of these frequencies forms a unique "fingerprint" for the molecule.

The predicted vibrational spectrum of this compound would feature several key absorption bands. The N-H stretching vibration of the indazole ring is expected to appear in the region of 3100-3300 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methoxy group would be observed around 2900-3100 cm⁻¹. The C=C and C=N stretching vibrations within the indazole ring system would likely produce a series of bands in the 1400-1600 cm⁻¹ range. The C-Cl and C-I stretching vibrations would be found at lower frequencies, typically below 800 cm⁻¹.

Table 2: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H Stretch | 3100 - 3300 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (methoxy) | 2900 - 3000 |

| C=C / C=N Ring Stretch | 1400 - 1600 |

| C-O Stretch (methoxy) | 1000 - 1250 |

| C-Cl Stretch | 600 - 800 |

| C-I Stretch | 500 - 600 |

Note: These are general ranges and the precise frequencies would be determined by computational analysis.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its function and interactions. Conformational analysis and molecular dynamics simulations are computational techniques used to explore the potential shapes a molecule can adopt and how it moves over time.

Disclaimer: The following discussion on conformational analysis and molecular dynamics is based on the expected behavior of a molecule with the structure of this compound. Specific energy values and dynamic properties would require dedicated computational studies.

Conformational analysis involves identifying the stable arrangements of a molecule, known as conformers, and determining their relative energies. For this compound, the primary source of conformational flexibility arises from the rotation of the methoxy group relative to the indazole ring.

The indazole ring itself is largely planar. The rotation of the C-O bond of the methoxy group would lead to different spatial orientations of the methyl group. The most stable conformation, or the global energy minimum, would likely be one where the steric hindrance between the methyl group and the adjacent atoms on the indazole ring is minimized. It is expected that the methyl group of the methoxy substituent would prefer to lie in or near the plane of the indazole ring to maximize electronic stabilization, but steric clashes could force it out of the plane. A potential energy surface scan of the relevant dihedral angle would reveal the energy minima and the rotational barriers between them.

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior by simulating its movements over a period of time. An MD simulation of this compound would reveal the flexibility of the molecule and the torsional dynamics of its rotatable bonds.

The primary focus of a flexibility study on this molecule would be the torsional motion of the methoxy group. The simulation would show how this group rotates and how its orientation fluctuates at a given temperature. The root-mean-square fluctuation (RMSF) of each atom could be calculated to identify the more flexible regions of the molecule. As expected, the atoms of the methoxy group would exhibit higher RMSF values compared to the more rigid indazole ring system. The torsional dynamics are important for understanding how the molecule might adapt its shape to fit into a binding site of a protein or interact with other molecules.

Molecular Modeling and Docking Studies for Hypothetical Molecular Interactions

Molecular modeling and docking are powerful computational tools used to predict how a molecule, such as this compound, might interact with a biological target at the atomic level. These studies are fundamental in drug discovery and materials science for hypothesizing molecular behavior.

Theoretical Prediction of Binding Modes with Generic Receptor Models

While specific docking studies for this compound are not extensively documented in public literature, its binding modes can be theoretically predicted by analyzing its structural features and docking it into generic receptor models, such as those for protein kinases, which are common targets for indazole-based compounds.

The structure of this compound possesses several key features for molecular recognition:

Indazole Core: The bicyclic ring system provides a rigid scaffold. The N-H group can act as a hydrogen bond donor, while the other nitrogen atom can act as a hydrogen bond acceptor.

Halogen Substituents: The chlorine at position 4 and the iodine at position 3 can participate in halogen bonding, a type of non-covalent interaction that can significantly enhance binding affinity.

Methoxy Group: The oxygen atom of the methoxy group at position 7 can act as a hydrogen bond acceptor.

In a hypothetical kinase active site, the indazole N-H would typically form a crucial hydrogen bond with the "hinge region" of the protein. The chloro and iodo substituents could occupy hydrophobic pockets or form halogen bonds with electron-rich residues like the carbonyl oxygen of the protein backbone. The 7-methoxy group could form additional interactions in a nearby sub-pocket.

Molecular docking simulations with generic protein models can provide quantitative estimates of binding affinity (e.g., in kcal/mol) and visualize the most stable binding poses. nih.gov Studies on similar chloro-substituted indazole derivatives have shown that these interactions are critical for stable binding within enzyme active sites. nih.gov

Table 1: Hypothetical Binding Interactions of this compound in a Generic Kinase Active Site

| Molecular Moiety | Potential Interaction Type | Hypothetical Receptor Partner |

|---|---|---|

| Indazole N-H | Hydrogen Bond Donor | Backbone Carbonyl Oxygen (e.g., Alanine) |

| Indazole N2 | Hydrogen Bond Acceptor | Side-chain Hydroxyl (e.g., Serine, Threonine) |

| 3-Iodo | Halogen Bond / Hydrophobic | Backbone Carbonyl Oxygen / Leucine or Valine side-chain |

| 4-Chloro | Halogen Bond / Hydrophobic | Glycine / Alanine side-chain |

| 7-Methoxy | Hydrogen Bond Acceptor | Side-chain Amine (e.g., Lysine) |

Ligand-Based and Structure-Based Design Principles for this compound Derivatives

The design of new derivatives based on the this compound scaffold can be approached using both ligand-based and structure-based methods.

Ligand-Based Design: This approach relies on the knowledge of molecules known to be active without requiring the 3D structure of the target receptor. If a set of active indazole derivatives were known, a pharmacophore model could be constructed. For this compound, key pharmacophoric features would include a hydrogen bond donor, a hydrogen bond acceptor, and hydrophobic/halogen bond features. Quantitative Structure-Activity Relationship (QSAR) studies could then correlate physicochemical properties of derivatives with their biological activity, guiding the synthesis of more potent compounds. nih.gov

Structure-Based Design: This method uses the 3D structure of the target receptor, often obtained from X-ray crystallography or predicted through homology modeling. Docking this compound into the active site would reveal opportunities for optimization. nih.gov For instance:

If the methoxy group is solvent-exposed, it could be replaced with larger groups to seek additional interactions.

If the iodine atom is near a specific polar residue, its halogen bonding capability could be fine-tuned by replacing it with bromine or another group.

The N1 position of the indazole ring is a common site for substitution to explore new binding vectors and improve properties.

These design principles have been successfully applied to other indazole series to develop compounds with enhanced biological activity. nih.govnih.gov

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry provides a powerful lens to understand the intricate details of chemical reactions, including the synthesis of complex molecules like this compound.

Transition State Analysis for Synthetic Pathways

The synthesis of substituted indazoles can proceed through various routes, such as intramolecular cyclization reactions. researchgate.net A plausible pathway for a related compound, 4-chloro-1H-indazole, involves the cyclization of an intermediate derived from 2-methyl-3-chloroaniline. chemicalbook.com For this compound, a key step would likely be an intramolecular C-N bond formation or a similar ring-closing reaction.

Transition state (TS) analysis using methods like Density Functional Theory (DFT) can be used to identify the highest energy point along the reaction coordinate for a specific synthetic step. acs.org This analysis provides crucial information about the reaction's feasibility and mechanism. For a hypothetical intramolecular cyclization to form the indazole ring, the transition state would feature:

A partially formed N-N or C-N bond.

Elongated bonds that are breaking in the precursor molecule.

A specific geometry (bond angles and dihedral angles) that represents the peak of the energy barrier.

Computational calculations can determine the imaginary frequency characteristic of a true transition state, and its value provides insight into the nature of the atomic motions during this critical phase of the reaction.

Table 2: Hypothetical Transition State Parameters for Indazole Ring Formation

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Forming Bond Distance (e.g., C-N) | The distance between the two atoms forming the new bond in the ring. | ~2.0 - 2.5 Å |

| Breaking Bond Distance (e.g., N-H) | The distance of a bond being cleaved in the acyclic precursor. | ~1.5 - 1.8 Å |

| Imaginary Frequency | The single negative frequency in the vibrational analysis, confirming a TS. | -300 to -500 cm⁻¹ |

| Activation Energy (Ea) | The energy barrier from the reactant to the transition state. | 15 - 25 kcal/mol |

Energy Profiles of Key Chemical Transformations

A reaction's energy profile, or reaction coordinate diagram, maps the potential energy of the system as it evolves from reactants to products. These profiles are constructed computationally by calculating the energies of all stationary points (reactants, intermediates, transition states, and products).

For a multi-step synthesis of this compound, the energy profile would illustrate the thermodynamics (relative energies of intermediates) and kinetics (height of activation barriers) of the entire process. For instance, a common indazole synthesis involves the condensation of a hydrazine (B178648) with a carbonyl compound, followed by cyclization. researchgate.net

The energy profile would show:

Reactants: The starting materials at their initial energy level.

First Transition State: The energy barrier for the initial condensation reaction.

Intermediate: A local energy minimum corresponding to the hydrazone intermediate.

Second Transition State: The energy barrier for the key intramolecular cyclization step. This is often the rate-determining step.

Product: The final this compound molecule at its final, lower energy state.

Understanding this profile is crucial for optimizing reaction conditions (e.g., temperature, catalyst) to favor product formation and minimize side reactions. Theoretical studies on the reaction mechanisms of similar N-heterocycles have demonstrated the utility of this approach in rationalizing experimental outcomes. acs.orgresearchgate.net

Spectroscopic and Advanced Characterization Methodologies for 4 Chloro 3 Iodo 7 Methoxy 1h Indazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. For 4-Chloro-3-iodo-7-methoxy-1H-indazole, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments would provide a complete picture of its covalent framework and connectivity.

The ¹H NMR spectrum of this compound is expected to be relatively simple, displaying signals for the two protons on the benzene (B151609) ring, the N-H proton, and the methoxy (B1213986) group protons.

Aromatic Protons: The protons at the C-5 and C-6 positions would appear as an AX spin system, likely two doublets, due to their ortho coupling. The electron-donating methoxy group at C-7 would shield the adjacent H-6, shifting it upfield, while the electron-withdrawing chloro group at C-4 would deshield H-5, shifting it downfield relative to an unsubstituted indazole. amazonaws.comchemicalbook.com

Methoxy Protons: The three protons of the methoxy group (-OCH₃) at C-7 would appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm. amazonaws.com

N-H Proton: The N-H proton of the indazole ring would appear as a broad singlet at a significantly downfield chemical shift (often >10 ppm), a characteristic feature of indazoles. amazonaws.comrsc.org

The ¹³C NMR spectrum would show eight distinct carbon signals, corresponding to the eight carbon atoms in the molecule.

Aromatic Carbons: Six signals would correspond to the carbons of the indazole ring system. The chemical shifts are influenced by the attached substituents. The carbon bearing the iodine (C-3) is expected at a very high field (upfield) due to the heavy atom effect. The carbon attached to the chlorine (C-4) and the methoxy group (C-7) would be shifted downfield. amazonaws.comrsc.orgresearchgate.netchemicalbook.com

Methoxy Carbon: The carbon of the methoxy group would appear in the typical region for such functionalities, around δ 55-60 ppm. amazonaws.com

Based on data from analogous substituted indazoles, a hypothetical NMR data table can be constructed.

Hypothetical ¹H and ¹³C NMR Data for this compound This data is predicted based on known substituent effects and is not from direct experimental measurement.

¹H NMR (in CDCl₃, 400 MHz)| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ~10.5 | br s | - | N1-H |

| ~7.35 | d | ~8.8 | H-5 |

| ~6.80 | d | ~8.8 | H-6 |

¹³C NMR (in CDCl₃, 101 MHz)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~146.0 | C-7 |

| ~142.0 | C-7a |

| ~128.5 | C-5 |

| ~125.0 | C-3a |

| ~122.0 | C-4 |

| ~105.0 | C-6 |

| ~85.0 | C-3 |

Two-dimensional NMR techniques are indispensable for confirming the assignments made from 1D spectra and for establishing the complete molecular structure. ipb.pt

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would be used to confirm the connectivity of adjacent protons. The primary expected correlation would be a cross-peak between the H-5 and H-6 signals, confirming their ortho relationship on the benzene ring. ipb.ptrsc.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would definitively link the ¹H signals for H-5, H-6, and the methoxy protons to their corresponding ¹³C signals (C-5, C-6, and the -OCH₃ carbon). ipb.ptmdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying the connectivity across multiple bonds (typically 2-3 bonds), allowing for the assignment of quaternary (non-protonated) carbons. Key expected correlations for this compound would include:

The methoxy protons (-OCH₃) showing a correlation to C-7.

H-6 showing correlations to the quaternary carbon C-7a and the halogenated carbon C-4.

H-5 showing correlations to the quaternary carbon C-3a and C-7. These correlations are vital for unambiguously placing the substituents on the indazole core. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of nuclei. A NOESY spectrum would be expected to show a cross-peak between the methoxy protons and H-6, confirming that the methoxy group is located at the C-7 position, adjacent to C-6. ipb.pt

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, and its fragmentation pattern offers corroborating structural evidence.

High-Resolution Mass Spectrometry is used to determine the exact mass of a molecule with high precision, which in turn allows for the calculation of its elemental formula. For this compound (C₈H₆ClIN₂O), the expected exact mass of the protonated molecular ion [M+H]⁺ would be calculated and compared against the measured value, typically with an error of less than 5 ppm. nih.gov The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion, with an [M+2+H]⁺ peak approximately one-third the intensity of the [M+H]⁺ peak.

Electron Ionization (EI) or Collision-Induced Dissociation (CID) mass spectrometry generates fragment ions by breaking the molecule apart. The resulting fragmentation pattern is a fingerprint that can help confirm the structure. For indazole derivatives, fragmentation often involves cleavage of the pyrazole (B372694) ring and loss of substituents. nih.govresearchgate.net

Expected key fragmentation pathways for this compound would include:

Loss of Iodine: A primary fragmentation would likely be the loss of an iodine radical (·I), which is a good leaving group, leading to a significant [M-I]⁺ ion.

Loss of Methyl Group: The methoxy group could lose a methyl radical (·CH₃) to form an [M-CH₃]⁺ ion.

Loss of Chlorine: Loss of a chlorine radical (·Cl) could also occur.

Ring Cleavage: Subsequent fragmentation of the indazole core would lead to smaller, characteristic ions. researchgate.net

Hypothetical HRMS Fragmentation Data for C₈H₆ClIN₂O This data is predicted and not from direct experimental measurement.

| m/z (calculated) | Ion Formula | Description |

|---|---|---|

| 307.9157 | [C₈H₆ClIN₂O]⁺ | Molecular Ion [M]⁺ |

| 180.0191 | [C₈H₆ClN₂O]⁺ | [M-I]⁺ |

| 292.8922 | [C₇H₃ClIN₂O]⁺ | [M-CH₃]⁺ |

X-ray Crystallography

X-ray crystallography provides the definitive solid-state structure of a molecule by mapping the electron density in a single crystal. This technique yields precise bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound has not been reported, analysis of related structures provides insight into its likely solid-state conformation. For instance, the crystal structure of N-(3-Chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide reveals that in the crystal, molecules are interconnected by N—H⋯O hydrogen bonds, forming a two-dimensional network. nih.gov Similarly, studies on other halogenated pyrazoles and indazoles show that intermolecular hydrogen bonding between the N-H group of one molecule and the pyrazole nitrogen (N-2) of an adjacent molecule is a common and dominant feature, often leading to the formation of dimers or catemeric (chain-like) motifs. nih.govmdpi.com

It is highly probable that this compound would crystallize in a similar manner, forming hydrogen-bonded networks that dictate the packing of the molecules in the crystal lattice. The analysis would also confirm the planarity of the fused ring system and the precise orientation of the substituents. nih.gov

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, analysis of related substituted indazoles provides a strong foundation for predicting its solid-state conformation.

The crystal structure of a molecule is defined by its space group and unit cell parameters. For instance, a study on substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, a related heterocyclic system, revealed a triclinic crystal system with a P-1 space group. mdpi.com In another case, a methoxy-substituted phenanthroimidazole derivative was found to crystallize in a monoclinic system with a P21/n space group. researchgate.net The specific crystal system and space group for this compound would be determined by growing a suitable single crystal and analyzing its diffraction pattern.

The expected bond lengths and angles within the indazole ring would be influenced by the electronic effects of the substituents. The chloro, iodo, and methoxy groups would likely cause minor deviations in the geometry of the indazole core compared to the unsubstituted parent molecule. The precise atomic coordinates, bond lengths, and bond angles obtained from X-ray diffraction are crucial for a definitive structural assignment.

Table 1: Representative Crystallographic Data for Substituted Heterocyclic Compounds

| Compound/Feature | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) |

| Substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole mdpi.com | Triclinic | P-1 | 5.9308 | 10.9695 | 14.7966 | 100.501 | 98.618 | 103.818 | 900.07 |

| 2-(3,4-dimethoxyphenyl)-1H-phenanthro[9,10-d]imidazole researchgate.net | Monoclinic | P21/n | - | - | - | 90 | 97.85 | 90 | - |

| 8-(1H-indol-2-yl)-5-(p-tolyl)- nih.govresearchgate.netacs.orgtriazolo [3,4-b] nih.govacs.orglookchem.comthiadiazole mdpi.com | Monoclinic | P21/n | 7.8707 | 15.9681 | 11.9798 | 90 | 100.283 | 90 | 1481.44 |

This table presents data for related heterocyclic compounds to illustrate the type of information obtained from single-crystal X-ray diffraction.

Analysis of Intermolecular Interactions in the Crystalline Lattice

The presence of a hydrogen bond donor (N-H) and acceptor (N atom of the pyrazole ring) in the indazole core suggests the formation of hydrogen bonds, which are a dominant force in the crystal packing of many N-heterocycles. Furthermore, the halogen atoms (chlorine and iodine) can participate in halogen bonding, a directional interaction between a halogen atom and a Lewis base. The methoxy group can act as a hydrogen bond acceptor, and its methyl group can be involved in weaker C-H···π or C-H···O interactions.

UV-Visible and Fluorescence Spectroscopy

UV-Visible and fluorescence spectroscopy are instrumental in probing the electronic properties of molecules. These techniques provide information about the electronic transitions, chromophoric systems, and emissive capabilities of a compound.

Electronic Absorption Properties and Chromophore Analysis

The UV-Visible absorption spectrum of this compound is expected to be characterized by absorption bands corresponding to π-π* and n-π* electronic transitions within the aromatic indazole ring system. The position (λmax) and intensity (molar absorptivity, ε) of these bands are influenced by the nature and position of the substituents.

Research on other substituted indazoles has shown that their UV-visible absorption typically falls within the range of 280-400 nm. lookchem.com The solvent polarity can also influence the position of the absorption bands, with more polar solvents often causing a shift in the λmax values.

Table 2: Representative UV-Visible Absorption Data for Substituted Indazoles

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| Generic 3-substituted-1H-indazoles lookchem.com | Acetonitrile | 280-350 | 5,000-15,000 |

| Generic N-aryl-2H-indazoles nih.gov | Not specified | ~350-400 | ~10,000 |

This table provides generalized data for classes of substituted indazoles to indicate expected absorption ranges.

Emission Characteristics and Quantum Yield Studies

Fluorescence spectroscopy provides insights into the emissive properties of a molecule after it has been electronically excited. The emission spectrum is typically mirror-imaged to the absorption spectrum and is characterized by the emission maximum (λem) and the fluorescence quantum yield (ΦF).

Studies on other substituted indazoles have demonstrated that some derivatives exhibit significant fluorescence with high quantum yields. nih.gov The emission color can be tuned by modifying the substituents on the indazole core. The Stokes shift, which is the difference in energy between the absorption and emission maxima, is another important parameter that can be determined from the spectroscopic data. A large Stokes shift is often desirable for applications in fluorescence imaging to minimize self-absorption.

The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, can be determined relative to a standard fluorophore. The nature of the substituents has a profound impact on the quantum yield; for instance, it has been shown that strategic substitution can modulate the quantum yield of fluorophores from nearly zero to almost unity. rsc.org

Table 3: Representative Fluorescence Data for Substituted Indazoles

| Compound | Excitation Wavelength (nm) | Emission Maximum (λem) (nm) | Quantum Yield (ΦF) |

| Generic N-aryl-2H-indazoles nih.gov | ~350-400 | ~450-550 | Variable, can be high |

| Bright Benzothiazole-difluoroborate derivative rsc.org | Not specified | Not specified | Up to 0.99 |

This table presents generalized data for classes of fluorescent heterocyclic compounds to indicate the range of possible emission characteristics.

Principles of Structure Activity Relationships Sar Applied to 4 Chloro 3 Iodo 7 Methoxy 1h Indazole Scaffolds

Theoretical Frameworks for Predicting Activity based on Chemical Structure

The initial stages of drug design are heavily reliant on theoretical models that can predict the biological activity of a compound based on its chemical structure. These models provide a foundational understanding of the physicochemical properties that govern a molecule's behavior in a biological system.

Hammett and Taft Parameters for Substituent Effects

The electronic effects of substituents on a molecule's reactivity and interaction with a target can be quantified using linear free-energy relationships such as the Hammett and Taft equations. wikipedia.org The Hammett equation is invaluable for understanding the influence of meta- and para-substituents on the electronic properties of an aromatic ring, while the Taft equation extends these concepts to aliphatic systems and also considers steric effects. wikipedia.org

For the 4-Chloro-3-iodo-7-methoxy-1H-indazole scaffold, the chloro, iodo, and methoxy (B1213986) groups, along with potential modifications at other positions, will exert specific electronic (inductive and resonance) and steric influences. The Hammett substituent constant (σ) and the Taft steric parameter (Es) can be used to correlate these properties with biological activity. For instance, electron-withdrawing groups can influence the pKa of the indazole nitrogen, which may be crucial for forming hydrogen bonds with a target protein.

Hypothetical Hammett and Taft Parameters for Substituents on an Indazole Ring:

| Substituent | Hammett Constant (σp) | Taft Steric Parameter (Es) | Electronic Effect | Steric Hindrance |

| -H | 0.00 | 1.24 | Neutral | Low |

| -Cl | 0.23 | 0.27 | Electron-withdrawing | Moderate |

| -I | 0.18 | -0.21 | Weakly electron-withdrawing | High |

| -OCH3 | -0.27 | 0.69 | Electron-donating | Moderate |

| -NO2 | 0.78 | -1.01 | Strongly electron-withdrawing | High |

| -CH3 | -0.17 | 0.00 | Electron-donating | Low |

This table presents hypothetical data for illustrative purposes.

Lipinski's Rules and Veber's Rules as General Guidelines for Molecular Design

To ensure a compound has favorable pharmacokinetic properties for oral administration, early-stage drug discovery often employs guideline filters such as Lipinski's Rule of Five and Veber's Rules. nih.gov Lipinski's rules focus on molecular weight, lipophilicity, and hydrogen bond donors and acceptors to predict good absorption and permeation. drugbank.com Veber's rules add the considerations of rotatable bonds and polar surface area as indicators of good oral bioavailability. researchgate.net

Analyzing this compound against these rules is a critical first step. Subsequent modifications to this scaffold must be carefully monitored to ensure the resulting derivatives remain within an acceptable "drug-like" chemical space.

Predicted Physicochemical Properties of this compound:

| Property | Value | Lipinski's Rule | Veber's Rule |

| Molecular Weight | 308.49 g/mol | < 500 Da (Pass) | N/A |

| LogP | 3.5 | < 5 (Pass) | N/A |

| Hydrogen Bond Donors | 1 | < 5 (Pass) | N/A |

| Hydrogen Bond Acceptors | 2 | < 10 (Pass) | N/A |

| Rotatable Bonds | 1 | N/A | ≤ 10 (Pass) |

| Polar Surface Area | 38.8 Ų | N/A | ≤ 140 Ų (Pass) |

This table contains predicted data for the parent compound.

Rational Design Strategies for Optimizing this compound Derivatives

With a theoretical framework in place, rational design strategies can be employed to systematically modify the lead compound to enhance its biological activity and selectivity.

Exploration of Substituent Effects on Hypothetical Binding Affinity and Selectivity

The existing substituents on the this compound scaffold provide multiple vectors for chemical modification. The iodine at position 3 is a particularly attractive site for introducing new functionality via cross-coupling reactions. By systematically varying the substituents at this and other positions, one can probe the steric and electronic requirements of a hypothetical binding pocket.

For example, replacing the iodo group with a small, hydrogen-bonding moiety versus a large, lipophilic group could reveal critical information about the nature of the target's active site. Similarly, modifications to the methoxy group at position 7 could explore potential interactions in that region of the binding site.

Hypothetical SAR Data for Position 3 Analogs:

| Compound | R3 Substituent | Hypothetical IC50 (nM) | Notes |

| 1 | -I | 500 | Parent Compound |

| 2 | -H | >10000 | Loss of key interaction |

| 3 | -Phenyl | 150 | Potential for pi-stacking |

| 4 | -Cyclopropyl | 80 | Fills a small hydrophobic pocket |

| 5 | -Morpholine | 250 | Improved solubility, less potent |

This table presents hypothetical data for illustrative purposes.

Conformational Restriction and Rigidity Considerations

Flexibility in a molecule can be entropically unfavorable upon binding to a target. Introducing conformational rigidity can lock the molecule into its bioactive conformation, leading to a significant increase in potency. For the this compound scaffold, this could be achieved by incorporating the N-H and adjacent substituents into a new ring system or by introducing rigid linkers at various positions.

These strategies reduce the number of accessible conformations, which can not only improve binding affinity but also enhance selectivity, as the rigid molecule may no longer fit into the binding sites of off-target proteins.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Once a dataset of analog activities is generated, Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to build a mathematical model that correlates the chemical structures of the compounds with their biological activities. This model can then be used to predict the activity of novel, untested derivatives, thereby prioritizing synthetic efforts.

A typical QSAR model for the this compound series might take the form of an equation where biological activity is a function of various physicochemical descriptors such as LogP, molar refractivity, and electronic parameters.

Hypothetical QSAR Equation: log(1/IC50) = 0.5 * LogP - 0.2 * (Molecular Weight/100) + 1.2 * (HD_Count) + c

Where:

IC50 is the half-maximal inhibitory concentration.

LogP represents the lipophilicity.

Molecular Weight is the mass of the molecule.

HD_Count is the number of hydrogen bond donors.

c is a constant.

This equation is purely illustrative and a real QSAR model would be derived from experimental data and validated statistically.

By systematically applying these principles of SAR, the this compound scaffold can be intelligently optimized from a starting point into a highly potent and selective molecule with therapeutic potential.

Selection of Molecular Descriptors for this compound Analogues

To quantify the relationship between the chemical structure of this compound analogues and their biological activity, a variety of molecular descriptors are employed. These descriptors are numerical representations of the chemical and physical properties of the molecules. The selection of appropriate descriptors is a critical step in building a robust Quantitative Structure-Activity Relationship (QSAR) model. For analogues of this scaffold, descriptors can be broadly categorized into 1D, 2D, and 3D descriptors.

1D Descriptors: These are the simplest descriptors and include fundamental molecular properties such as molecular weight, atom counts, and bond counts.

2D Descriptors: These are derived from the 2D representation of the molecule and can be further classified into:

Topological descriptors: These describe the connectivity of atoms in a molecule, such as the Wiener index and Kier & Hall connectivity indices.

Electronic descriptors: These quantify the distribution of electrons within the molecule, including partial charges on atoms and dipole moments.

Physicochemical descriptors: Properties like molar refractivity (CMR) and the logarithm of the octanol-water partition coefficient (logP) fall into this category.

3D Descriptors: These are calculated from the 3D conformation of the molecule and include:

Steric descriptors: These describe the size and shape of the molecule, such as molecular volume and surface area.

Quantum-chemical descriptors: These are derived from quantum mechanical calculations and provide detailed information about the electronic structure, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

A study on indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors utilized a range of 2D and 3D descriptors to develop their QSAR models. growingscience.com The selection of descriptors is often guided by the hypothesized mechanism of action and the nature of the biological target.

Below is an interactive table showcasing examples of molecular descriptors that would be relevant for studying analogues of this compound.

| Descriptor Class | Descriptor Name | Description |

| 1D | Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. |

| 1D | Number of Hydrogen Bond Donors (nHD) | The number of hydrogen atoms attached to electronegative atoms (N, O). |

| 1D | Number of Hydrogen Bond Acceptors (nHA) | The number of electronegative atoms (N, O) with lone pairs. |

| 2D | LogP (Octanol-Water Partition Coefficient) | A measure of the lipophilicity of a compound. |

| 2D | Topological Polar Surface Area (TPSA) | The sum of the surface areas of polar atoms in a molecule. |

| 2D | Wiener Index | A topological index of a molecule, calculated as the sum of the lengths of the shortest paths between all pairs of non-hydrogen atoms. |

| 3D | Molecular Volume | The volume occupied by a molecule. |

| 3D | Dipole Moment | A measure of the separation of positive and negative charges in a molecule. |

| Quantum-Chemical | HOMO Energy | Energy of the Highest Occupied Molecular Orbital. |

| Quantum-Chemical | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. |

Development and Validation of QSAR Models for Predictive Design

Once a set of molecular descriptors has been calculated for a series of this compound analogues with known biological activities, a Quantitative Structure-Activity Relationship (QSAR) model can be developed. The goal of a QSAR model is to establish a mathematical relationship between the descriptors and the biological activity, enabling the prediction of the activity of new, untested compounds.

The development of a robust QSAR model involves several key steps:

Data Set Preparation: A diverse set of compounds with accurately measured biological activities is required. This dataset is typically divided into a training set for model development and a test set for external validation. uniroma1.it

Variable Selection: From the large pool of calculated descriptors, a subset that is most relevant to the biological activity is selected to avoid overfitting the model. researchgate.net

Model Building: Various statistical methods can be used to build the QSAR model, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms such as Support Vector Machines (SVM) and Random Forest (RF). uniroma1.itresearchgate.net

Model Validation: This is a critical step to ensure the model is statistically sound and has predictive power. nih.govsemanticscholar.org Validation is performed both internally and externally.

Internal Validation techniques include:

Leave-One-Out (LOO) Cross-Validation (q²): In this method, one compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for all compounds in the training set. A high q² value (typically > 0.5) indicates good internal consistency. uniroma1.it

Y-Randomization: The biological activity data is randomly shuffled, and a new QSAR model is built. This process is repeated multiple times. A low correlation coefficient for the randomized models confirms that the original model is not due to chance correlation. uniroma1.it

External Validation involves using the test set, which was not used during model development, to assess the predictive power of the model on new data. Key statistical parameters for external validation include:

Predicted R² (R²pred): This measures how well the model predicts the activity of the test set compounds. A value greater than 0.6 is generally considered good. uniroma1.it

A study on indazole derivatives as TTK inhibitors reported a 2D-QSAR model with a high correlation coefficient (r²) of 0.9512 and good internal (q²) and external (pred_r²) cross-validation coefficients of 0.8998 and 0.8661, respectively, indicating a highly predictive model. growingscience.com Another 3D-QSAR model for the same series showed a high internal cross-validation coefficient (q²) of 0.9132. growingscience.com

The following interactive table summarizes the key parameters used in QSAR model validation.

| Validation Parameter | Symbol | Description | Acceptable Value |

| Internal Validation | |||

| Coefficient of Determination | r² | A measure of the goodness of fit of the model to the training set data. | > 0.6 |

| Cross-validated R² | q² | A measure of the internal predictive ability of the model. | > 0.5 |

| External Validation | |||

| Predicted R² | R²pred | A measure of the predictive power of the model for an external test set. | > 0.6 |

By following these principles, robust and predictive QSAR models for this compound analogues can be developed. These models serve as valuable tools in the drug discovery process, enabling the rational design and prioritization of new compounds for synthesis and biological evaluation, ultimately accelerating the identification of promising drug candidates.